molecular formula C12S2 B14215682 Dodecaundecaene-1,12-dithione CAS No. 628315-46-8

Dodecaundecaene-1,12-dithione

Cat. No.: B14215682
CAS No.: 628315-46-8
M. Wt: 208.3 g/mol
InChI Key: CUDJQLMQWCGAFB-UHFFFAOYSA-N
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Description

However, the evidence extensively covers Dodecane-1,12-diol (CAS 5675-51-4), a 12-carbon diol with hydroxyl groups at terminal positions.

Dodecane-1,12-diol is a linear aliphatic diol with the formula C₁₂H₂₆O₂ and molecular weight 202.34 g/mol . It is primarily used as a laboratory chemical and intermediate in industrial synthesis. Key properties include stability under recommended storage conditions and incompatibility with strong acids, alkalis, oxidizing/reducing agents .

Properties

CAS No.

628315-46-8

Molecular Formula

C12S2

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C12S2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14

InChI Key

CUDJQLMQWCGAFB-UHFFFAOYSA-N

Canonical SMILES

C(=C=C=C=C=C=C=S)=C=C=C=C=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecaundecaene-1,12-dithione typically involves the reaction of dodecanedioic acid with sulfur-containing reagents under specific conditions. One common method includes the esterification of dodecanedioic acid with n-hexanol, followed by hydrogenation reduction to obtain the target product . The reaction conditions often require controlled temperatures and the absence of catalysts to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and reduction processes. The use of advanced reactors and purification techniques ensures the efficient production of this compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecaundecaene-1,12-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Dodecane-1,12-diol with structurally analogous compounds or those with overlapping applications, based on the provided evidence:

Compound Molecular Formula CAS No. Functional Groups Key Properties Applications
Dodecane-1,12-diol C₁₂H₂₆O₂ 5675-51-4 Diol (-OH) Stable under storage; incompatible with strong acids/oxidizers . Decomposes under fire to toxic fumes . Laboratory chemical, synthesis intermediate .
Dodecane C₁₂H₂₆ N/A Alkane Non-polar, inert hydrocarbon. Listed in as a reference standard (S-1795) with solvent compatibility (MeCl₂). Solvent, reference material in analytical chemistry .
Hexamethylene Diisocyanate C₈H₁₂N₂O₂ 822-06-0 Diisocyanate (-NCO) Limited data in ; used in polymer synthesis (e.g., polyurethanes). Industrial polymer production .

Key Findings:

Reactivity and Stability

  • Dodecane-1,12-diol exhibits moderate reactivity, requiring precautions against strong acids/oxidizers . In contrast, dodecane (alkane) is chemically inert under standard conditions, making it suitable as a solvent . Hexamethylene diisocyanate, with reactive isocyanate groups, is highly reactive toward nucleophiles (e.g., water, alcohols) .

Safety and Handling

  • Dodecane-1,12-diol necessitates stringent safety protocols:

  • First Aid : Immediate flushing of eyes/skin with water and medical consultation after exposure .
  • Fire Hazards: Emits irritant fumes during combustion; requires CO₂, foam, or dry chemical extinguishers . Dodecane poses minimal acute toxicity but requires standard hydrocarbon handling (flammability). Hexamethylene diisocyanate lacks detailed safety data in the evidence but is known for respiratory hazards in industrial settings .

Applications

  • Dodecane-1,12-diol serves as a precursor in specialty chemical synthesis, whereas dodecane is used in analytical standards. Hexamethylene diisocyanate is critical in polyurethane production .

Limitations and Data Gaps

The evidence lacks ecological or toxicological data for Dodecane-1,12-diol (e.g., biodegradability, bioaccumulation) .

Hexamethylene diisocyanate’s safety profile is incompletely documented in the provided sources .

No data exists for compounds with thione (-C=S) functional groups, such as the queried Dodecaundecaene-1,12-dithione.

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